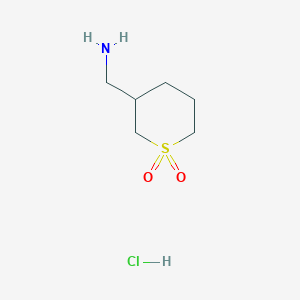
3-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride
Übersicht
Beschreibung
3-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride, also known as AMTDH, is an important chemical compound used for various scientific purposes. It is a white powder with a molecular weight of 232.07 g/mol and a melting point of 165-167°C. AMTDH is a commonly used reagent in organic synthesis and is used in many applications, including pharmaceuticals, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-(Aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride is a compound that has been explored in various synthetic pathways and characterizations in scientific research. This compound, due to its unique structural features, serves as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. One notable application is in the synthesis of 3-aminomethylene-thiochroman-2,4-dione derivatives through a three-component synthesis involving amines, α-aminoacids, ureas, and carbamates with 4-hydroxythiocoumarin. This process, catalyzed by triethyl orthofomate, highlights the versatility of such compounds in generating a diverse array of chemical structures (Park & Lee, 2004).
Antimicrobial Activity
Another significant area of research involving this compound is its role in the synthesis of bioactive molecules with potential antimicrobial properties. The condensation reactions leading to heteroaryl thiazolidine-2,4-diones and their derivatives have shown in vitro antimicrobial activities against various microorganisms, indicating the potential for these synthesized compounds in medicinal chemistry and drug development (Ibrahim et al., 2011).
Anti-Cancer Activities
Research has also delved into the anti-cancer activities of derivatives synthesized from similar structural compounds. For instance, a study on the synthesis, characterization, and anti-cancer activities of novel thiophenylchromane reveals the potential therapeutic applications of these compounds. The study focused on determining the crystalline structure and evaluating the cytotoxic effects on cancer and normal cell lines, showcasing moderate anticancer activity and suggesting avenues for further investigation into their mechanism of action and therapeutic efficacy (Vaseghi et al., 2021).
Polymerization and Material Science Applications
Moreover, the structural characteristics of this compound and related compounds find applications in material science, particularly in polymerization processes. A study on the organo-catalyzed ring-opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid exemplifies this application. This research provides insights into how these compounds can be utilized in developing polymers with specific properties, expanding their application beyond pharmaceuticals into materials science (Thillaye du Boullay et al., 2010).
Eigenschaften
IUPAC Name |
(1,1-dioxothian-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c7-4-6-2-1-3-10(8,9)5-6;/h6H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLFDGSBMRKHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780271-77-3 | |
| Record name | 3-(aminomethyl)-1lambda6-thiane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


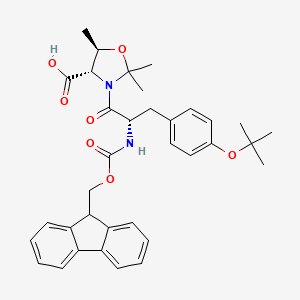
![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B1449124.png)
![6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449125.png)
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)

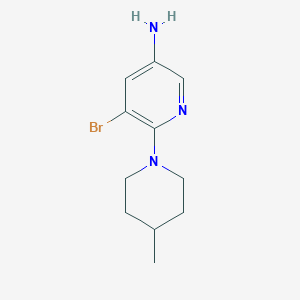
![tert-Butyl 1-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1449132.png)
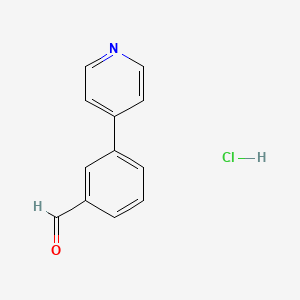
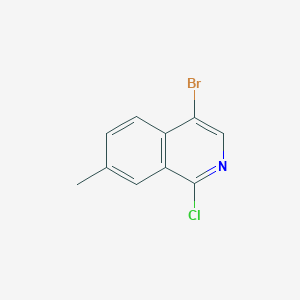
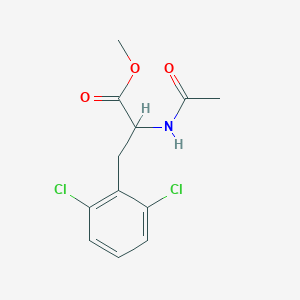

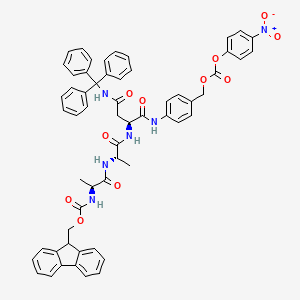
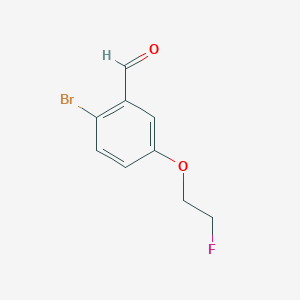
amine](/img/structure/B1449143.png)
